Saturation State: Reduced Electrophilic Reactivity vs. Azachalcones
3-Phenyl-1-(pyridin-2-yl)propan-1-one (CAS 54313-85-8) is a fully saturated propan-1-one, lacking the α,β-unsaturated carbonyl system present in its closest commercial analog, (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one (CAS 53940-12-8). The chalcone analog acts as a Michael acceptor capable of forming covalent adducts with nucleophilic amino acid side chains (Cys, Lys), whereas the saturated target compound cannot participate in conjugate addition chemistry . This eliminates a major source of non-specific thiol reactivity and redox cycling, making the saturated scaffold preferable for target-based screening where false positives from covalent modifier artifacts must be minimized [1].
| Evidence Dimension | Presence of α,β-unsaturated carbonyl (Michael acceptor) |
|---|---|
| Target Compound Data | Saturated C–C bond (CH2–CH2 bridge); no conjugated enone; not a Michael acceptor |
| Comparator Or Baseline | CAS 53940-12-8: E-configured C=C double bond conjugated to carbonyl; active Michael acceptor |
| Quantified Difference | Qualitative structural difference: saturated (sp3–sp3) vs. unsaturated (sp2=sp2); no measurable Michael adduct formation for target vs. documented conjugate addition for comparator |
| Conditions | Structural analysis by SMILES comparison (O=C(C1=NC=CC=C1)CCC=2C=CC=CC2 vs. O=C(C1=NC=CC=C1)/C=C/C=2C=CC=CC2); reactivity inferred from established chalcone SAR |
Why This Matters
For procurement decisions in drug discovery programs, the saturated scaffold avoids pan-assay interference (PAINS) liability associated with Michael acceptors, making it a cleaner starting point for hit-to-lead campaigns.
- [1] Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-2740. doi:10.1021/jm901137j. View Source
